3-O-Demethylmonensin A
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Overview
Description
3-O-Demethylmonensin A is a derivative of monensin A, a polyether antibiotic produced by the bacterium Streptomyces cinnamonensis. Monensin A is well-known for its ionophoric properties, which allow it to transport metal cations across cell membranes. This compound is structurally similar to monensin A but lacks a methoxy group at the C-3 position .
Preparation Methods
3-O-Demethylmonensin A can be synthesized through the biosynthetic pathway of monensin A. The process involves the deletion of specific genes in the monensin biosynthetic gene cluster, such as the monB genes, which results in the production of this compound instead of monensin A . The synthetic route typically involves the use of modular polyketide synthases (PKSs) that catalyze the formation of the polyether structure through a series of oxidative cyclizations . Industrial production methods may involve the fermentation of genetically modified Streptomyces cinnamonensis strains that have been engineered to produce this compound in high yields .
Chemical Reactions Analysis
3-O-Demethylmonensin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the polyether structure.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-O-Demethylmonensin A has several scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of polyether antibiotics.
Biology: It serves as a tool to investigate ion transport mechanisms across cell membranes.
Medicine: Research is ongoing to explore its potential as an antibiotic and its effects on various pathogens.
Industry: It is used in the development of ionophoric agents for various industrial applications
Mechanism of Action
The mechanism of action of 3-O-Demethylmonensin A involves its ability to form complexes with metal cations, such as sodium and potassium ions. This ionophoric property allows it to transport these cations across cell membranes, disrupting the ionic balance within cells. The molecular targets and pathways involved include the cell membrane and ion channels, which are affected by the altered ion concentrations .
Comparison with Similar Compounds
3-O-Demethylmonensin A is similar to other polyether antibiotics, such as:
Monensin A: The parent compound, which has a methoxy group at the C-3 position.
Monensin B: Another derivative with slight structural differences.
Salinomycin: A polyether antibiotic with a different polyether ring structure.
The uniqueness of this compound lies in its specific structural modification, which can lead to different biological activities and chemical properties compared to its analogs .
Properties
CAS No. |
92096-16-7 |
---|---|
Molecular Formula |
C35H60O11 |
Molecular Weight |
656.8 g/mol |
IUPAC Name |
(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-hydroxy-2-methylpentanoic acid |
InChI |
InChI=1S/C35H60O11/c1-9-33(30-19(3)15-25(42-30)28-18(2)14-20(4)35(41,17-36)45-28)11-10-26(43-33)32(8)12-13-34(46-32)16-24(37)21(5)29(44-34)22(6)27(38)23(7)31(39)40/h18-30,36-38,41H,9-17H2,1-8H3,(H,39,40)/t18-,19-,20+,21+,22-,23-,24-,25+,26+,27+,28-,29-,30+,32-,33-,34+,35-/m0/s1 |
InChI Key |
HQPUMSXNLBJIRZ-ZVSDQPDZSA-N |
Isomeric SMILES |
CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@@H](C)[C@H]([C@H](C)C(=O)O)O)C)O)C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C |
Canonical SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)O)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C |
Origin of Product |
United States |
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